molecular formula C21H20O8 B600484 6-Hydroxyflavone-beta-D-glucoside CAS No. 20594-05-2

6-Hydroxyflavone-beta-D-glucoside

Cat. No.: B600484
CAS No.: 20594-05-2
M. Wt: 400.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyflavone-beta-D-glucoside is a flavonoid glycoside, a type of chemical compound that consists of a flavonoid molecule bound to a sugar molecule. This compound is known for its diverse bioactivity and potential medicinal values. It is derived from 6-Hydroxyflavone, which is a flavone, a type of chemical compound found in various plants. The glycosylation of 6-Hydroxyflavone enhances its solubility and bioavailability, making it more effective in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyflavone-beta-D-glucoside typically involves the glycosylation of 6-Hydroxyflavone. This can be achieved through chemical or biotechnological methods. Chemical glycosylation requires repetitive synthetic steps, including protection, activation, coupling, and deprotection . Biotechnological glycosylation, on the other hand, uses enzymes such as uridine diphospho-glycosyltransferases to catalyze the formation of glycosidic bonds in an environmentally friendly manner .

Industrial Production Methods: Industrial production of this compound often employs biotransformations catalyzed by specific enzymes. These methods are preferred due to their efficiency and reduced environmental impact. For example, the fungus Isaria fumosorosea has been used as a biocatalyst for glycosylation reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyflavone-beta-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution. The glycosidic bond can be hydrolyzed by glycosidases, releasing the aglycone and sugar moieties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the glycosidic bond yields 6-Hydroxyflavone and glucose .

Mechanism of Action

The mechanism of action of 6-Hydroxyflavone-beta-D-glucoside involves its interaction with various molecular targets and pathways. The glycosylation of 6-Hydroxyflavone enhances its solubility, allowing it to be more readily absorbed and distributed in the body. Once inside the body, it can exert its effects through various mechanisms, such as inhibiting enzymes like cytochrome P450 2C9 . This inhibition can modulate the metabolism of other compounds and contribute to its bioactivity.

Properties

IUPAC Name

2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUETUHJXMGBD-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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